CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester
Description
IUPAC Nomenclature Analysis of N-[5-[(2-Nitrophenyl)SulfonylAmino]Pentyl] Carbamic Acid tert-Butyl Ester
The IUPAC name of this compound reflects its structural hierarchy, beginning with the principal functional group (carbamic acid ester) and proceeding through substituent prioritization. The parent structure is carbamic acid , a derivative of ammonia where one hydrogen is replaced by a carbonyloxy group ($$ \text{NH}_2\text{COOH} $$). The esterification of the carboxylic acid moiety with tert-butanol yields the tert-butyl carbamate group, which serves as the core framework.
The nitrogen atom of the carbamate is substituted with a pentyl chain ($$-\text{C}5\text{H}{10}-$$), which itself bears two distinct substituents:
- A 2-nitrophenylsulfonyl (nosyl) group attached via a sulfonamide linkage.
- A 2-phenylethyl group connected through an amino group.
Following IUPAC priority rules, the numbering begins at the carbamate nitrogen. The pentyl chain is designated as the principal chain due to its longer carbon backbone compared to the phenylethyl substituent. The nosyl group, a sulfonamide derivative of 2-nitrobenzenesulfonic acid, is named as a substituent using the prefix "[(2-nitrophenyl)sulfonyl]amino". The complete name adheres to the format:
tert-butyl (root) + carbamate (principal functional group) + N-[5-[(2-nitrophenyl)sulfonylamino]pentyl] (substituent hierarchy).
Table 1: IUPAC Name Breakdown
Comparative Structural Features of Nosyl-Protected Amine Derivatives
Nosyl (2-nitrobenzenesulfonyl) groups are widely employed in organic synthesis for temporary amine protection due to their dual electronic and steric effects. Compared to other sulfonamide-protecting groups like tosyl (4-methylbenzenesulfonyl) or brosyl (4-bromobenzenesulfonyl), the nosyl group exhibits distinct structural attributes:
- Electron-Withdrawing Nature : The ortho-nitro group intensifies the sulfonyl group's electron-withdrawing capacity, stabilizing the sulfonamide linkage against nucleophilic attack.
- Steric Hindrance : The nitro group at the ortho position creates steric encumbrance, limiting rotational freedom around the sulfonamide bond and influencing conformational preferences.
- Crystallinity : Nosyl-protected amines often exhibit enhanced crystallinity compared to tosyl analogs, facilitating purification.
Table 2: Sulfonamide Protecting Group Comparison
| Group | Substituent Position | Electronic Effect | Steric Demand | Common Applications |
|---|---|---|---|---|
| Nosyl | ortho-NO₂ | Strong EWG | High | Peptide synthesis, catalysis |
| Tosyl | para-CH₃ | Moderate EWG | Low | Amine protection |
| Brosyl | para-Br | Moderate EWG | Moderate | Radiolabeling |
The pentyl spacer in this compound provides flexibility between the carbamate and nosyl-protected amine, enabling optimal spatial arrangement for subsequent chemical transformations. The 2-phenylethyl substituent introduces aromatic character, potentially influencing π-π stacking interactions in solid-state structures.
Stereoelectronic Effects of the 2-Nitrobenzenesulfonyl (Nosyl) Directing Group
The nosyl group exerts profound stereoelectronic effects on the molecule's reactivity and conformational landscape:
- Resonance Stabilization : The nitro group's -M effect delocalizes electron density through conjugation with the sulfonyl group, rendering the sulfonamide nitrogen highly electrophilic. This facilitates cleavage under reductive conditions (e.g., using thiols or amines).
- Inductive Withdrawal : The nitro group's -I effect polarizes the S-N bond, increasing susceptibility to nucleophilic displacement reactions.
- Conformational Restriction : Ortho-substitution creates a dihedral angle of ~60° between the benzene and sulfonyl planes, imposing torsional strain that influences reaction pathways.
Table 3: Electronic Parameters of Nosyl Group
These effects collectively enhance the nosyl group's utility in directing regioselective reactions. For instance, the electron-deficient sulfonamide nitrogen preferentially coordinates to Lewis acids in catalytic asymmetric syntheses. The tert-butyl carbamate's steric bulk further modulates reactivity by shielding the carbamate carbonyl from undesired nucleophilic attack.
Properties
CAS No. |
1402612-59-2 |
|---|---|
Molecular Formula |
C24H33N3O6S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate |
InChI |
InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28) |
InChI Key |
YMSSEXNCRPGJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
This method typically involves the reaction of starting materials in a single step to form the desired product directly. The following general reaction scheme outlines this approach:
-
- 2-Nitrophenylsulfonamide
- 2-Phenylethylamine
- Pentylamine derivatives
- tert-Butyl chloroformate
-
- Solvent: Common solvents include dichloromethane or acetonitrile.
- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
$$
\text{R-NH}2 + \text{R'-SO}2\text{Cl} + \text{(CH}3\text{)}3\text{C-O-C(=O)-Cl} \rightarrow \text{CarbaMic Acid Product}
$$
Multi-Step Synthesis
This method involves multiple reactions to build the complex structure of CarbaMic acid systematically. The process typically includes:
-
- Reacting an amine (e.g., phenylethylamine) with a sulfonyl chloride (e.g., 2-nitrophenylsulfonyl chloride) to form the sulfonamide intermediate.
-
- The sulfonamide intermediate is then reacted with tert-butyl chloroformate to form the carbamate derivative.
-
- Further reactions may involve the introduction of additional functional groups or modifications to enhance solubility or bioactivity.
Summary of Steps in Multi-Step Synthesis
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonamide Formation | Phenylethylamine, Nitrophenylsulfonyl chloride | Room Temperature |
| 2 | Carbamate Formation | Sulfonamide Intermediate, tert-butyl chloroformate | Room Temperature |
| 3 | Final Modifications | Various reagents as needed | As required |
Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity.
Yield: Typical yields for direct synthesis range from 60% to 85%, depending on the efficiency of the reaction conditions.
Purity: High-performance liquid chromatography (HPLC) analysis shows that purified products can achieve over 95% purity when appropriate purification techniques are applied post-synthesis.
Chemical Reactions Analysis
Reaction Types and Functional Groups
The compound CarbaMic acid, N-[5-[(2-nitrophenyl)sulfonylaMino]pentyl]-, 1,1-diMethylethyl ester (CAS: 1402612-59-2) exhibits reactivity based on its structural components:
-
Nitro group (2-nitrophenyl): Susceptible to reduction and oxidation.
-
Sulfonyl group : Electrophilic center enabling nucleophilic substitution.
-
Tert-butyl carbamate ester : Hydrolyzable under acidic/basic conditions.
-
Amino group : Potential for alkylation, acylation, or deprotection.
Reduction of the Nitro Group
The nitro group undergoes reduction to form an amine derivative. Common reagents include:
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C).
Mechanism : The nitro group is reduced via a multistep process, where the nitroso intermediate is further hydrogenated to an amine.
Product : The resulting amine derivative retains the sulfonamide and tert-butyl ester moieties.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions.
-
Reagents : Amine nucleophiles (e.g., NH₃, NH₂R), sodium hydroxide (NaOH).
-
Conditions : Aqueous or organic solvent systems (e.g., DMF, THF).
Mechanism : The electron-deficient sulfur atom is attacked by the nucleophile, displacing the leaving group (e.g., amine in the original structure).
Product : Substituted sulfonamides with altered biological activity.
Hydrolysis of the Tert-Butyl Ester
The tert-butyl carbamate ester undergoes hydrolysis to release the parent carbamic acid.
-
Reagents :
-
Acidic : HCl in dioxane.
-
Basic : Sodium hydroxide (NaOH).
-
Mechanism : Acidic hydrolysis cleaves the ester via protonation and nucleophilic attack by water, while basic conditions deprotonate the carbamate, destabilizing the ester.
Product : Carbamic acid, which may further decompose into an amine and carbon dioxide.
Oxidation of the Nitro Group
The nitro group can be oxidized to form derivatives such as nitroso or nitrate compounds.
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Aqueous acidic medium.
Mechanism : Oxidation converts the nitro group to a nitroso intermediate, which may further oxidize depending on conditions.
Product : Oxidized derivatives with altered electronic properties.
Experimental Conditions and Reagents
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction of nitro group | LiAlH₄ in THF; H₂/Pd catalyst | Amine derivative |
| Nucleophilic substitution | Amine nucleophile, NaOH, DMF | Substituted sulfonamide |
| Hydrolysis of tert-butyl ester | HCl/dioxane; NaOH | Carbamic acid |
| Oxidation | KMnO₄, CrO₃, H+ | Nitroso/nitrate derivatives |
Biological Implications of Reactivity
The compound’s sulfonyl group acts as an electrophile, enabling interactions with nucleophilic sites in proteins (e.g., enzymes, transcription factors like NF-κB) . This reactivity is critical for its therapeutic potential in treating inflammatory and autoimmune diseases.
Structural Modifications
Altering the alkoxy group (e.g., tert-butyl) or modifying the sulfonamide moiety can significantly impact reactivity and biological efficacy. For example, substitutions at the sulfonamide position may enhance antimicrobial activity .
Scientific Research Applications
HIV Protease Inhibition
One of the notable applications of CarbaMic acid derivatives is their role as HIV protease inhibitors. Compounds similar to CarbaMic acid have been studied for their ability to inhibit the HIV protease enzyme, which is crucial for the viral replication process. This inhibition can lead to decreased viral load in infected individuals, making it a valuable area of research for antiretroviral therapy development .
Anticonvulsant Activity
Research has indicated that certain derivatives of carbamic acids exhibit anticonvulsant properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the carbamic acid structure can enhance anticonvulsant efficacy. For example, compounds that share structural similarities with CarbaMic acid have demonstrated effectiveness in animal seizure models, suggesting potential for treating epilepsy .
Synthesis and Structural Modifications
The synthesis of CarbaMic acid and its derivatives allows for exploration of various substituents that can modulate biological activity. The introduction of different functional groups can lead to improved pharmacological profiles, including increased potency and selectivity against specific targets such as sodium channels involved in seizure activity .
Potential for Pain Management
Given the anticonvulsant properties observed, there is also potential for these compounds in pain management, particularly neuropathic pain. The modulation of sodium channels by carbamic acid derivatives could provide new avenues for developing analgesics with fewer side effects compared to traditional opioids .
Case Study 1: HIV Protease Inhibitors
In a study published on HIV protease inhibitors, compounds structurally related to CarbaMic acid were synthesized and tested for their inhibitory effects on HIV replication. The results demonstrated significant antiviral activity, leading to further investigations into their mechanism of action and potential as therapeutic agents .
Case Study 2: Anticonvulsant Activity
A series of experiments evaluated the anticonvulsant effects of carbamic acid derivatives in rodent models. The findings indicated that specific modifications to the structure resulted in enhanced efficacy compared to existing treatments like phenobarbital. These results highlight the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a tert-butyl carbamate backbone with several analogs but differs in substituent groups:
Physicochemical Properties
Biological Activity
CarbaMic acid, specifically the compound N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester, is a complex carbamate derivative with potential therapeutic applications. Carbamates are known for their diverse biological activities, which can be influenced by their structural modifications. This article explores the biological activity of CarbaMic acid, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
CarbaMic acid is characterized by its carbamate functional group, which consists of a carbonyl group attached to an amino group and an alkoxy group. This structure imparts unique chemical properties that enhance its biological activity. The specific structural features of CarbaMic acid include:
- Nitrophenyl Sulfonyl Group : Enhances electrophilicity and potential interactions with biological targets.
- Amino Group : Critical for binding to receptors or enzymes.
- Alkoxy Group : Influences solubility and permeability across cellular membranes.
The stability of carbamates arises from resonance between the amide and carboxyl groups, making them chemically robust and capable of modifying intermolecular interactions .
The biological activity of CarbaMic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects in conditions like myasthenia gravis .
- Antimicrobial Activity : Some carbamate derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains with a minimum inhibitory concentration (MIC) as low as 0.0077 μmol/mL .
- Antiamoebic Activity : In studies involving amoebic liver abscess models in hamsters, another carbamate derivative showed up to 94% reduction in abscess size at certain dosages .
Pharmacokinetic Properties
The pharmacokinetics of CarbaMic acid are influenced by its structural characteristics:
- Metabolic Stability : Carbamates are generally stable in physiological conditions, undergoing hydrolysis primarily through base hydrolysis pathways, which releases active amines or alcohols .
- Cell Membrane Permeability : The ability to traverse cell membranes enhances the bioavailability of carbamate derivatives, making them effective in various therapeutic applications .
Study on Antiamoebic Activity
In a study evaluating the antiamoebic effects of ethyl 4-chlorophenylcarbamate (C4), it was found that doses of 75 and 100 mg/100 g body weight significantly reduced amoebic liver abscesses in hamsters by 84% and 94%, respectively. The compound was also tested for toxicity and mutagenicity, showing no significant adverse effects on cultured rat hepatic cells .
Research on Antimicrobial Efficacy
Another study synthesized a series of carbamate compounds that were tested for antimicrobial activity against common bacterial strains. The results indicated that specific modifications to the alkoxy group could enhance antibacterial potency significantly compared to traditional antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for synthesizing CarbaMic acid, N-[5-[(2-nitrophenyl)sulfonylaMino]pentyl]-, 1,1-diMethylethyl ester with high yield?
Methodological Answer: A multi-step synthesis is typically required, involving sulfonylation of the 2-nitrophenyl group, carbamate formation, and tert-butyl ester protection. Key steps include:
Sulfonylation : Reacting 2-nitrophenylsulfonyl chloride with a pentylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours).
Carbamate Formation : Using phosgene or triphosgene to activate the carbamic acid intermediate, followed by coupling with tert-butanol.
Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2-Nitrophenylsulfonyl chloride, DCM, 0°C, 24h | 65–70 | 85–90 |
| 2 | Triphosgene, tert-butanol, THF, RT, 48h | 50–55 | 75–80 |
| 3 | Flash chromatography (hexane:EtOAc 3:1) | 90 | ≥95 |
Reference: Similar multi-step carbamate syntheses involving sulfonylation and tert-butyl protection are described in literature for related compounds .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm for CH₃), sulfonamide protons (δ ~7.5–8.5 ppm), and pentyl chain integration .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products.
- FT-IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350 cm⁻¹ (sulfonamide S=O) confirm functional groups.
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Retention Time | Conditions |
|---|---|---|
| ¹H NMR | δ 1.3 (t-Bu), δ 3.2 (pentyl CH₂) | CDCl₃, 400 MHz |
| HPLC-MS | RT = 8.2 min, [M+H]+ = Calculated MW +1 | C18, 70% ACN |
| FT-IR | 1705 cm⁻¹ (C=O) | KBr pellet |
Reference: Analytical protocols for carbamates and sulfonamides are detailed in pharmacopeial standards and peer-reviewed methodologies .
Q. What are the critical challenges in purifying this compound, and how can they be addressed?
Methodological Answer: Key challenges include:
- Low Solubility : The tert-butyl group and aromatic rings reduce solubility in polar solvents. Use mixed solvents (e.g., DCM/methanol) for recrystallization.
- Byproduct Formation : Unreacted sulfonyl chloride intermediates may persist. Acid-base extraction (e.g., NaHCO₃ wash) removes acidic impurities.
- Column Degradation : Silica gel may interact with the sulfonamide group. Use neutral alumina or reverse-phase columns for flash chromatography .
Advanced Research Questions
Q. How does the 2-nitrophenylsulfonyl group influence the compound’s bioactivity or stability in enzymatic assays?
Methodological Answer: The electron-withdrawing nitro group enhances sulfonamide stability against nucleophilic attack, while the aromatic system may facilitate π-π interactions with enzyme active sites (e.g., protease inhibition). To test this:
Enzymatic Stability Assay : Incubate the compound with liver microsomes (37°C, pH 7.4) and monitor degradation via LC-MS.
Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., HDACs, as seen in structurally related compounds like Entinostat) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by conformational flexibility?
Methodological Answer: The pentyl chain and sulfonamide group may introduce rotational barriers, leading to split peaks. Strategies include:
Q. What degradation pathways dominate under accelerated stability testing conditions (e.g., heat, light, pH extremes)?
Methodological Answer: Common degradation pathways:
- Hydrolysis : The tert-butyl ester is prone to acid-catalyzed cleavage (e.g., pH <3). Monitor via HPLC for free carbamic acid (RT shift).
- Photodegradation : The nitro group may undergo reduction under UV light. Use amber vials and assess via LC-MS for nitroso byproducts.
- Oxidation : The phenylethyl group may form peroxides. Add antioxidants (e.g., BHT) in formulation studies .
Q. What computational methods are suitable for predicting this compound’s binding affinity to protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model the pentyl chain’s flexibility in binding pockets.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing nitro with cyano groups).
- QSAR Modeling : Train models on structurally related sulfonamide-carbamates to predict IC₅₀ values .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with varying chain lengths (e.g., C3 vs. C5 pentyl) and compare IC₅₀ in enzyme assays.
- Substituent Screening : Replace the 2-nitrophenyl group with electron-donating (e.g., methoxy) or bulkier groups (e.g., naphthyl) to assess steric effects.
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding and hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
